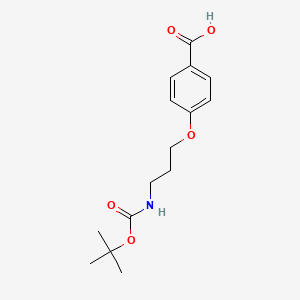

4-(3-(叔丁氧羰基氨基)丙氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid” is a chemical compound with the CAS Number: 174664-94-9 . It has a molecular weight of 295.34 .

Molecular Structure Analysis

The IUPAC Name of the compound is “4-{3-[(tert-butoxycarbonyl)amino]propoxy}benzoic acid” and its InChI Code is "1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18)" .Physical And Chemical Properties Analysis

The compound is in solid form . More specific physical and chemical properties are not available in the searched data.科学研究应用

苯甲酸及其衍生物在肠道健康中的作用

对苯甲酸的研究表明,它具有调节肠道功能的潜力,因为它具有抗菌和抗真菌的特性。使用仔猪模型的研究表明,适当水平的苯甲酸可以通过调节酶活性、氧化还原状态、免疫力和微生物群来改善肠道功能。然而,过量给药会损害肠道健康,这突出了在促进肠道健康中应用苯甲酸衍生物时剂量控制的重要性 (Mao 等,2019)。

合成酚类抗氧化剂

合成酚类抗氧化剂(SPA),如二丁基羟基甲苯(BHT)及其衍生物,已广泛用于工业和商业产品中以延缓氧化反应。包括苯甲酸衍生物在内的这些化合物已在各种环境基质和人体样本中被检测到,表明其广泛存在。SPA 的毒性研究表明其具有潜在的肝毒性和内分泌干扰作用,对这些化学物质的安全性和环境影响有影响 (Liu & Mabury,2020)。

污染物处理的高级氧化工艺

苯甲酸及其衍生物已在水污染物处理的高级氧化工艺中得到研究。这些研究侧重于废水中主要污染物的降解,包括苯甲酸,证明了这些工艺在降低化学需氧量 (COD) 和环境应用潜力方面的有效性 (Garg & Prasad,2017)。

作用机制

Target of Action

Similar compounds have been used in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been implicated in the modulation of the prostaglandin e2 (pge2) pathway and the nicotinamide adenine dinucleotide (nad) salvage pathway .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its physicochemical properties, including its predicted boiling point of 473.9±25.0 °C and density of 1.163±0.06 g/cm3 .

Result of Action

Related compounds have been shown to inhibit the activity of the ep2 receptor and the enzyme nicotinamide phosphoribosyltransferase .

属性

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPCCYDKFTVWOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)

![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)

![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)

![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)